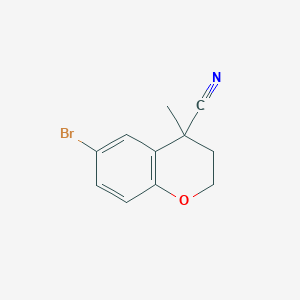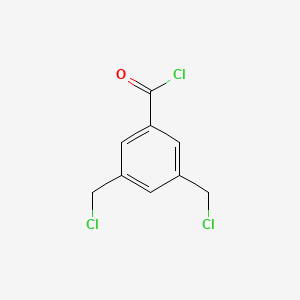
Benzoyl chloride, 3,5-bis(chloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoyl chloride, 3,5-bis(chloromethyl)-: is an organic compound with the molecular formula C9H7Cl3O. It is a derivative of benzoyl chloride, where two chloromethyl groups are substituted at the 3 and 5 positions of the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Blanc Chloromethylation: This method involves the reaction of benzoyl chloride with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or ferric chloride.
Direct Chlorination: Another method involves the direct chlorination of 3,5-dimethylbenzoyl chloride using chlorine gas in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods: Industrial production of benzoyl chloride, 3,5-bis(chloromethyl)- typically involves large-scale chloromethylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters ensures efficient production with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Benzoyl chloride, 3,5-bis(chloromethyl)- undergoes nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or triethylamine are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran are used.
Major Products Formed:
Substitution Reactions: Substituted benzoyl derivatives.
Oxidation Reactions: Corresponding carboxylic acids.
Reduction Reactions: Benzyl alcohol derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
- Employed in the preparation of polymers and resins with specific properties .
Biology:
- Utilized in the synthesis of biologically active molecules for drug discovery and development .
- Acts as a building block for the preparation of enzyme inhibitors and receptor modulators .
Medicine:
- Investigated for its potential use in the development of new therapeutic agents .
- Used in the synthesis of prodrugs and drug delivery systems .
Industry:
Mécanisme D'action
Molecular Targets and Pathways: Benzoyl chloride, 3,5-bis(chloromethyl)- exerts its effects primarily through its reactivity with nucleophiles. The chloromethyl groups act as electrophilic centers, allowing the compound to react with various nucleophiles to form covalent bonds. This reactivity is exploited in the synthesis of complex molecules and materials .
Pathways Involved:
Nucleophilic Substitution Pathway: The compound undergoes nucleophilic substitution reactions, leading to the formation of substituted benzoyl derivatives.
Oxidation Pathway: The compound can be oxidized to form carboxylic acids, which can further participate in various biochemical pathways.
Reduction Pathway: Reduction of the compound leads to the formation of benzyl alcohol derivatives, which can be further functionalized.
Comparaison Avec Des Composés Similaires
Benzoyl chloride: Lacks the chloromethyl groups, making it less reactive in nucleophilic substitution reactions.
3,5-Dichlorobenzoyl chloride: Contains chlorine atoms instead of chloromethyl groups, leading to different reactivity and applications.
3,5-Dimethylbenzoyl chloride: Contains methyl groups instead of chloromethyl groups, resulting in different chemical properties and reactivity.
Uniqueness: Benzoyl chloride, 3,5-bis(chloromethyl)- is unique due to the presence of two chloromethyl groups, which enhance its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Propriétés
Numéro CAS |
167082-57-7 |
|---|---|
Formule moléculaire |
C9H7Cl3O |
Poids moléculaire |
237.5 g/mol |
Nom IUPAC |
3,5-bis(chloromethyl)benzoyl chloride |
InChI |
InChI=1S/C9H7Cl3O/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3H,4-5H2 |
Clé InChI |
YLTACSLSISHCMR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1CCl)C(=O)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 6-bromo-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B13909825.png)
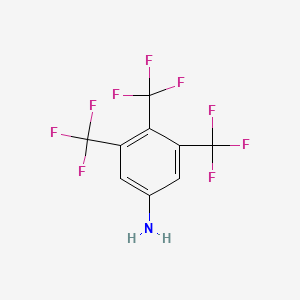
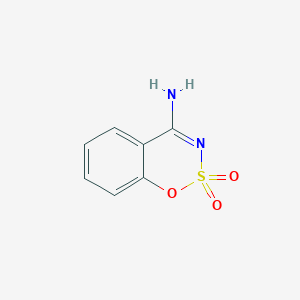
![5-Iodo-3,7-bis[(4-methoxyphenyl)methyl]pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13909845.png)

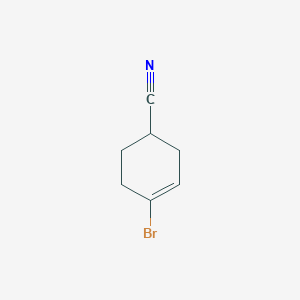
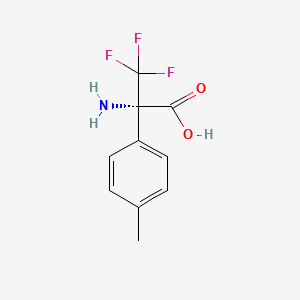
![17-Methoxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13909883.png)
![methyl (Z)-2-[(2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B13909884.png)
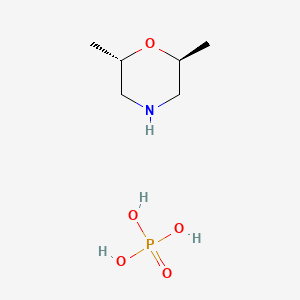
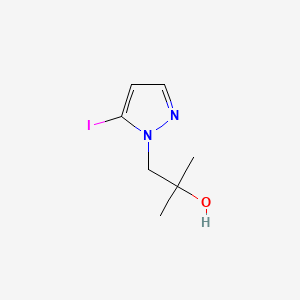
![Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13909892.png)
![3-Oxabicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B13909900.png)
